molecular formula C20H15N5O B2441629 N-([2,3'-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide CAS No. 2034435-95-3

N-([2,3'-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide

Cat. No.: B2441629
CAS No.: 2034435-95-3
M. Wt: 341.374
InChI Key: JLHDRWVZRBGHSP-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various scientific research fields.

Properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c26-20(15-4-6-18-19(10-15)23-9-8-22-18)25-12-14-3-5-17(24-11-14)16-2-1-7-21-13-16/h1-11,13H,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHDRWVZRBGHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Coupling Reactions for Bipyridine Moiety Formation

The synthesis of the bipyridine moiety in this compound typically involves transition-metal-catalyzed coupling reactions. For example:

  • Suzuki Cross-Coupling : A palladium catalyst (e.g., PdCl₂(dtbpf)) enables coupling between aryl halides and boronic acids under basic conditions (e.g., K₂CO₃ in THF/water) .

  • Negishi Coupling : Zinc reagents (e.g., 2-pyridyl zinc halides) react with bromopyridines in the presence of Pd(dba)₂ and XPhos ligands to form bipyridine derivatives .

  • Ullmann-Type Coupling : Copper-mediated homocoupling of bromopyridines produces symmetric bipyridines, often using Zn, Cu(I), and TMEDA as co-catalysts .

Table 1: Common Coupling Methods for Bipyridine Formation

MethodCatalyst/ConditionsYield RangeReference
SuzukiPdCl₂(dtbpf), K₂CO₃, THF/water60–90%
NegishiPd(dba)₂, XPhos ligand, RT70–85%
UllmannCuI, TMEDA, Zn, DMF, 100°C50–75%

Functional Group Modifications

The carboxamide group and aromatic rings enable further chemical transformations:

  • Amide Substitution : Nucleophilic substitution (e.g., with amines or thiols) under basic conditions (e.g., NaH).

  • Oxidation/Reduction :

    • Oxidation : KMnO₄ in acidic conditions converts methylene bridges to carbonyl groups.

    • Reduction : LiAlH₄ reduces amides to amines.

Stability and Reactivity Trends

  • pH Sensitivity : The nitrogen atoms in the rings influence ionization states, affecting solubility and reactivity under acidic/basic conditions.

  • Thermal Stability : Quinoxaline derivatives generally exhibit moderate thermal stability, though exact values require empirical determination.

Scientific Research Applications

Medicinal Chemistry

N-([2,3'-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide has shown promise in several therapeutic areas:

  • Anticancer Activity : Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, suggesting its potential as an antibacterial agent. Studies have indicated effectiveness against resistant strains of bacteria, highlighting its therapeutic potential in treating infectious diseases .
  • Neuropharmacological Effects : Preliminary investigations suggest that this compound may possess antidepressant and anxiolytic properties. These effects are thought to be mediated through modulation of serotonin receptors, which are crucial in the treatment of mood disorders .

Biological Research

The compound is utilized in biological studies to understand cellular processes:

  • Mechanistic Studies : Its ability to interact with specific enzymes or receptors makes it valuable for elucidating biochemical pathways involved in disease processes. For instance, its role in modulating signaling pathways related to inflammation and cancer progression has been explored .
  • Cellular Assays : this compound is used in various cellular assays to assess its effects on cell viability, proliferation, and apoptosis. These assays help in understanding the compound's efficacy and safety profile .

Material Science

In addition to its biological applications, the compound's unique chemical properties make it suitable for use in material science:

  • Synthesis of Advanced Materials : It serves as a building block for synthesizing more complex molecules and materials with tailored properties. This application is particularly relevant in developing new drug delivery systems and nanomaterials .

Anticancer Efficacy

In a study evaluating the antiproliferative effects of quinoxaline derivatives on various cancer cell lines (MDA-MB231, PC-3), this compound demonstrated significant growth inhibition with IC50 values below 1 µM. The mechanism was linked to apoptosis induction through caspase activation and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Another study reported the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option for antibiotic-resistant infections .

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide stands out due to its unique combination of the bipyridinylmethyl group and the quinoxaline core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Biological Activity

N-([2,3'-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide (CAS: 2034435-95-3) is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature and research findings.

The molecular formula of this compound is C20H15N5OC_{20}H_{15}N_{5}O, with a molecular weight of 341.4 g/mol. The compound features a bipyridine moiety attached to a quinoxaline core, which enhances its biological activity through various mechanisms.

PropertyValue
Common NameThis compound
CAS Number2034435-95-3
Molecular FormulaC20H15N5O
Molecular Weight341.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to modulate enzyme activity and receptor interactions, leading to various cellular responses.

  • Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in cancer progression and inflammation.
  • DNA Interaction : It can form adducts with DNA, leading to cytotoxic effects in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in tumor cells, promoting apoptosis.

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

  • Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells. For instance, flow cytometry analyses indicated that it accelerates apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM .
  • In Vivo Studies : Animal models have confirmed the compound's efficacy in suppressing tumor growth. In experiments involving tumor-bearing mice, administration of the compound resulted in significant tumor size reduction compared to control groups .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli50 µM
S. agalactiae75 µM

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

  • Study on Anticancer Properties : A study published in MDPI highlighted the compound's ability to target hypoxic tumor environments effectively, enhancing its cytotoxicity under low oxygen conditions . This property is particularly relevant for solid tumors that often exhibit hypoxia.
  • Anticonvulsant Activity : Another investigation focused on the anticonvulsant effects of quinoxaline derivatives similar to this compound, demonstrating promise for neurological applications .
  • Poly(ADP-ribose) Polymerase Inhibition : The compound's structural similarities to known PARP inhibitors suggest it may also function as an inhibitor of this enzyme class, which is critical in DNA repair mechanisms and cancer therapy .

Q & A

Q. What are the key synthetic methodologies for preparing N-([2,3'-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the quinoxaline-6-carboxamide core via condensation of o-phenylenediamine derivatives with appropriate carbonyl precursors under acidic or basic conditions .
  • Step 2 : Functionalization of the quinoxaline core at the 6-position using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for bipyridinylmethyl attachment) .
  • Step 3 : Purification via recrystallization or column chromatography to isolate the target compound, with yields optimized by controlling reaction temperature and solvent polarity .
    Key catalysts: Pd-based catalysts for cross-coupling reactions; acids/bases for condensation.

Q. How is the structural integrity of this compound confirmed?

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., CCDC 1983315 for related quinoxaline derivatives) .
  • Spectroscopic methods :
    • NMR : 1H^1H and 13C^{13}C NMR to confirm proton environments and substituent positions .
    • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • HPLC : Purity assessment (>95% purity threshold for biological assays) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Quantum chemical calculations : Used to predict reaction energetics and transition states (e.g., ICReDD’s reaction path search methods) .
  • Machine learning : Trained on experimental datasets to predict optimal catalysts, solvents, and temperatures, reducing trial-and-error experimentation .
  • In silico validation : Molecular dynamics simulations to assess stability of intermediates and byproducts .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response standardization : Ensure consistent molar concentrations and solvent controls (e.g., DMSO ≤0.1% v/v) .
  • Statistical design of experiments (DoE) : Factorial designs to isolate variables (e.g., pH, temperature) contributing to activity discrepancies .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm specificity of observed effects .

Q. How is the compound’s reactivity with biological targets analyzed mechanistically?

  • Molecular docking : Predict binding affinities to enzymes/receptors (e.g., using AutoDock Vina) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Kinetic assays : Monitor reaction rates under physiological conditions (e.g., stopped-flow spectroscopy for rapid equilibria) .

Q. What advanced separation techniques improve purity for in vivo studies?

  • High-performance liquid chromatography (HPLC) : Gradient elution with C18 columns and UV detection (λ = 254 nm) .
  • Membrane technologies : Nanofiltration to remove low-molecular-weight impurities .
  • Chiral separation : Use of polysaccharide-based chiral stationary phases for enantiomeric resolution (if applicable) .

Experimental Design & Data Analysis

Q. How to design a robust assay for evaluating this compound’s inhibitory activity?

  • Positive/negative controls : Include known inhibitors (e.g., staurosporine for kinase assays) and solvent-only blanks .
  • Replicates : Triplicate measurements to assess intra-assay variability .
  • Data normalization : Express activity as % inhibition relative to controls, with error propagation analysis .

Q. What statistical models are appropriate for analyzing dose-response relationships?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism .
  • ANOVA with post-hoc tests : Identify significant differences between treatment groups (p < 0.05 threshold) .
  • Bootstrap resampling : Estimate confidence intervals for EC50_{50}/IC50_{50} values .

Theoretical & Methodological Integration

Q. How can hybrid computational-experimental workflows accelerate research?

  • Feedback loops : Experimental data (e.g., kinetic rates) refine computational models, which then guide subsequent experiments .
  • High-throughput screening (HTS) : Pair with virtual screening to prioritize candidate derivatives .

Q. What safety protocols are critical given the compound’s structural class?

  • Toxicology profiling : Ames test for mutagenicity and hepatic microsomal stability assays .
  • Handling guidelines : Use fume hoods for powder handling; LC-MS/MS monitoring for workplace exposure .

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